Neopentyl glycol diacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: poorsolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97407. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

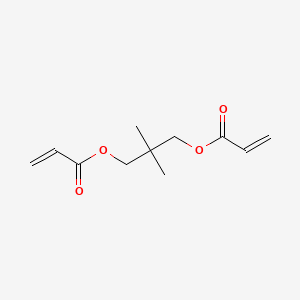

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-9(12)14-7-11(3,4)8-15-10(13)6-2/h5-6H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQRSUWYYSPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28628-65-1 | |

| Record name | 2-Propenoic acid, 1,1′-(2,2-dimethyl-1,3-propanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28628-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051869 | |

| Record name | 2,2-Dimethyl-1,3-propanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 6 deg C; [ICSC] Clear colorless to light yellow liquid; [MSDSonline], LIQUID. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.13kPa: 96 °C | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °C, 115 °C c.c. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.031 g/cu cm at 25 °C, Relative density (water = 1): 1.0 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.3 (Air = 1), Relative vapor density (air = 1): 7.3 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

2223-82-7 | |

| Record name | Neopentyl glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2223-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyltrimethylene acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002223827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentylglycol diacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-1,3-propanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OHU17DNNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

6 °C | |

| Record name | 2,2-DIMETHYLTRIMETHYLENE ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL DIACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Neopentyl glycol diacrylate chemical structure and properties

An In-depth Technical Guide to Neopentyl Glycol Diacrylate (NPGDA)

Introduction

This compound (NPGDA) is a difunctional monomer characterized by a neopentyl glycol backbone with two acrylate (B77674) functional groups. Its unique structure, featuring a quaternary carbon, imparts significant thermal stability, weather resistance, and hydrolytic stability to the polymers it forms. NPGDA is a low-viscosity, fast-curing liquid that readily undergoes polymerization upon exposure to ultraviolet (UV) light or electron beam (EB) radiation.[1][2] These properties make it a crucial component in a wide array of applications, including radiation-cured coatings, inks, adhesives, and photopolymers.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key experimental protocols relevant to researchers and scientists.

Chemical Structure and Identification

NPGDA is formed from the esterification of neopentyl glycol with two molecules of acrylic acid.[5] The chemical formula for NPGDA is C₁₁H₁₆O₄.[3][6]

Table 1: Chemical Identification and Nomenclature of NPGDA

| Identifier | Value |

| IUPAC Name | (2,2-dimethyl-3-prop-2-enoyloxypropyl) prop-2-enoate[7] |

| CAS Number | 2223-82-7[6][8] |

| Molecular Formula | C₁₁H₁₆O₄[3][4] |

| Molecular Weight | 212.24 g/mol [3][6][8] |

| Synonyms | 2,2-Dimethyl-1,3-propanediol diacrylate, NPGDA, SR 247[4][7] |

| InChI Key | MXFQRSUWYYSPOC-UHFFFAOYSA-N[8] |

| SMILES String | CC(C)(COC(=O)C=C)COC(=O)C=C[8] |

The logical relationship for the synthesis of NPGDA is visualized below.

References

- 1. unisunchem.com [unisunchem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | 2223-82-7 [chemicalbook.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. jiuanchemical.com [jiuanchemical.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C11H16O4 | CID 16680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 2223-82-7 [sigmaaldrich.com]

Molecular weight and functionality of Neopentyl glycol diacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol diacrylate (NPGDA) is a difunctional monomer renowned for its utility in a myriad of applications, primarily within the realms of polymer chemistry, materials science, and advanced drug delivery systems. Its unique molecular architecture, characterized by a neopentyl glycol core flanked by two reactive acrylate (B77674) moieties, imparts a favorable combination of low viscosity, high reactivity, and excellent thermal stability to the formulations in which it is incorporated. This technical guide provides an in-depth exploration of the molecular and functional characteristics of NPGDA, complete with detailed experimental protocols and visual workflows to support researchers and professionals in its application.

Molecular and Physicochemical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quantitative overview for formulation and experimental design.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆O₄ | [1][2] |

| Molecular Weight | 212.24 g/mol | [3] |

| Functionality | 2 (Difunctional) | [1] |

| CAS Number | 2223-82-7 | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.031 g/mL at 25 °C | [1] |

| Boiling Point | 96 °C at 0.8 mmHg | [1] |

| Melting Point | 6 °C | [1] |

| Refractive Index | n20/D 1.453 | [1] |

| Viscosity | 4-12 cP at 25 °C |

Functionality and Reactivity

The defining characteristic of NPGDA is its difunctionality, conferred by the two terminal acrylate groups.[1] These acrylate moieties are susceptible to free-radical polymerization, enabling NPGDA to act as a highly effective crosslinking agent.[4] Upon initiation by ultraviolet (UV) light or thermal energy, the double bonds of the acrylate groups readily participate in polymerization reactions, forming a three-dimensional polymer network.[4] This crosslinked structure is responsible for the enhanced mechanical properties, chemical resistance, and thermal stability of the final cured material.[5]

The reactivity of NPGDA also allows it to serve as a reactive diluent in various formulations. Its low viscosity effectively reduces the viscosity of resin systems, improving processability and handling without the need for volatile organic compounds (VOCs).[2]

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is adapted from established methods for the synthesis of similar diacrylate esters.[2][6]

Materials:

-

Neopentyl glycol

-

Methyl acrylate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Solvent for azeotropic distillation (e.g., toluene)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: Assemble the reaction apparatus consisting of the three-neck flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser.

-

Charging the Reactor: Charge the flask with neopentyl glycol, a molar excess of methyl acrylate, the acid catalyst, and the polymerization inhibitor. Add toluene (B28343) to the flask.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Purification:

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

-

Remove the toluene and excess methyl acrylate using a rotary evaporator.

-

Purify the crude NPGDA by vacuum distillation to obtain the final product.

-

Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the synthesized NPGDA and identify any impurities.

-

Instrumentation: A standard GC-MS system.

-

Sample Preparation: Prepare a dilute solution of the NPGDA sample in a suitable solvent (e.g., dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the presence of characteristic functional groups in NPGDA.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A small drop of the liquid NPGDA sample is placed between two KBr plates.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

C=O stretching (ester): ~1720 cm⁻¹

-

C=C stretching (acrylate): ~1635 cm⁻¹

-

C-O stretching: ~1190 cm⁻¹ and ~1290 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of NPGDA.

-

Instrumentation: An NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve the NPGDA sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

Application in UV-Curable Coatings

Formulation and Curing:

Materials:

-

This compound (NPGDA) as a reactive diluent.

-

Urethane acrylate or epoxy acrylate oligomer.

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one).

-

Substrate (e.g., steel or plastic panels).

Equipment:

-

Magnetic stirrer.

-

Film applicator (e.g., bar coater).

-

UV curing system.

Procedure:

-

Formulation: In a light-protected container, mix the oligomer and NPGDA until a homogeneous blend is achieved. Add the photoinitiator and stir in the dark until completely dissolved. A typical formulation might consist of 40-60% oligomer, 30-50% NPGDA, and 1-5% photoinitiator by weight.

-

Application: Apply the formulation onto the substrate using a film applicator to ensure a uniform thickness.

-

Curing: Expose the coated substrate to UV radiation using a UV curing system. The required UV dose will depend on the formulation and film thickness.

Performance Testing:

-

Hardness: Evaluate the pencil hardness of the cured coating according to ASTM D3363.[7]

-

Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test as per ASTM D3359.[7]

-

Solvent Resistance: Test the resistance of the coating to solvents (e.g., methyl ethyl ketone) by rubbing the surface with a solvent-soaked cloth and observing any degradation.

-

Accelerated Weathering: Evaluate the durability of the coating under simulated environmental conditions using a Xenon-arc or fluorescent UV lamp apparatus according to ASTM G155 or ASTM G154, respectively.[8][9][10]

Application in Hydrogel Formulation for Drug Delivery

Hydrogel Synthesis:

Materials:

-

This compound (NPGDA) as a crosslinker.

-

A hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether acrylate).

-

Photoinitiator.

-

Phosphate-buffered saline (PBS).

-

Model drug.

Equipment:

-

Vortex mixer.

-

UV light source.

Procedure:

-

Preparation of Pre-gel Solution: Dissolve the hydrophilic monomer, NPGDA, and the model drug in PBS. Add the photoinitiator and mix thoroughly.

-

Photopolymerization: Transfer the pre-gel solution into a mold and expose it to UV light to initiate polymerization and crosslinking, forming the hydrogel. The exposure time will depend on the initiator concentration and light intensity.

-

Swelling and Drug Loading (if not incorporated during polymerization): The prepared hydrogel can be swollen in a solution containing the drug to load the therapeutic agent.

Characterization:

-

Swelling Ratio: Immerse a dried hydrogel sample in PBS and measure its weight at regular intervals until equilibrium is reached. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

-

Drug Release: Place the drug-loaded hydrogel in a known volume of PBS and periodically sample the release medium. Analyze the drug concentration in the samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the release profile.

Visualizations

Caption: Synthesis of this compound via Transesterification.

Caption: Free-Radical Polymerization of NPGDA.

Caption: Experimental Workflow for UV-Curable Coatings.

References

- 1. Buy this compound | 2223-82-7 [smolecule.com]

- 2. CN103755565A - Preparation method of neopentyl glycol dimethacrylate - Google Patents [patents.google.com]

- 3. This compound 2223-82-7 [sigmaaldrich.com]

- 4. jiuanchemical.com [jiuanchemical.com]

- 5. jiuanchemical.com [jiuanchemical.com]

- 6. CN103755565B - The preparation method of neopentyl glycol dimethacrylate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. storethinghiem.vn [storethinghiem.vn]

- 9. micomlab.com [micomlab.com]

- 10. lib-chamber.com [lib-chamber.com]

Spectroscopic Characterization of Neopentyl Glycol Diacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Neopentyl glycol diacrylate (NPGDA), a widely used monomer in various industrial and research applications. This document outlines the key spectroscopic techniques for structural elucidation and quality control, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and a logical workflow are presented to assist researchers in the thorough analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of NPGDA. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Data

The proton NMR spectrum of NPGDA exhibits characteristic signals for the vinyl and aliphatic protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. This data is based on computational predictions and should be confirmed by experimental analysis.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-a (vinyl) | 6.40 | dd | J = 17.4, 1.2 |

| H-b (vinyl) | 6.12 | dd | J = 17.4, 10.5 |

| H-c (vinyl) | 5.85 | dd | J = 10.5, 1.2 |

| H-d (methylene) | 3.90 | s | - |

| H-e (methyl) | 1.00 | s | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the carbon skeleton of the NPGDA molecule. The predicted chemical shifts for each carbon atom are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (carbonyl) | 165.8 |

| C-2 (vinyl CH) | 131.0 |

| C-3 (vinyl CH₂) | 128.5 |

| C-4 (methylene) | 68.0 |

| C-5 (quaternary) | 34.5 |

| C-6 (methyl) | 22.0 |

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of NPGDA is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR, -10 to 220 ppm for ¹³C NMR).

-

Set the number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans for ¹H NMR, 1024 or more for ¹³C NMR).

-

For ¹H NMR, set the acquisition time to approximately 3-4 seconds and the relaxation delay to 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the NPGDA molecule by measuring the absorption of infrared radiation.

FTIR Spectral Data

The FTIR spectrum of NPGDA shows characteristic absorption bands for the acrylate (B77674) and ester functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | C-H stretch (asymmetric) | Alkane |

| ~2870 | C-H stretch (symmetric) | Alkane |

| ~1725 | C=O stretch | Ester |

| ~1635 | C=C stretch | Alkene (acrylate) |

| ~1410 | C-H bend (in-plane) | Alkene (acrylate) |

| ~1190 | C-O stretch | Ester |

| ~810 | =C-H bend (out-of-plane) | Alkene (acrylate) |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for analyzing liquid samples like NPGDA.

-

Instrument Setup:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have stabilized.

-

Select the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

-

Background Collection:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Lower the ATR press to ensure good contact between the sample and the crystal, if applicable.

-

Acquire the sample spectrum. A typical number of scans is 16-32.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption peaks and compare them to known functional group frequencies.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of NPGDA, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₁H₁₆O₄, with a molecular weight of 212.24 g/mol .[1] The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed below.

| m/z | Proposed Fragment Ion | Fragment Structure |

| 212 | [M]⁺ | [C₁₁H₁₆O₄]⁺ |

| 157 | [M - C₃H₃O]⁺ | Loss of acrolein radical |

| 141 | [M - C₃H₃O₂]⁺ | Loss of acrylate radical |

| 113 | [M - C₅H₇O₂]⁺ | Cleavage of one acrylate ester arm |

| 55 | [C₃H₃O]⁺ | Acryloyl cation |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like NPGDA.

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

-

-

Instrument Setup:

-

Set the ion source temperature (e.g., 200-250 °C).

-

Set the electron energy for ionization (typically 70 eV for EI).

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

-

-

Data Acquisition:

-

Acquire the mass spectrum, ensuring a sufficient number of scans are averaged for a good quality spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions, which can help confirm the structure of the molecule.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Thermal properties of Neopentyl glycol diacrylate monomer

An In-depth Technical Guide to the Thermal Properties of Neopentyl Glycol Diacrylate (NPGDA) Monomer

Introduction

This compound (NPGDA) is a difunctional monomer known for its low viscosity, high reactivity, and excellent thermal stability.[1][2] Its chemical structure, featuring two acrylate (B77674) functional groups attached to a neopentyl glycol backbone, allows for rapid polymerization upon exposure to UV light or thermal initiators.[1][3] This property makes it a critical component in a variety of applications, including radiation-curable coatings, inks, adhesives, and photopolymer resins.[4][5][6] Understanding the thermal properties of the NPGDA monomer is essential for researchers, scientists, and drug development professionals to optimize processing parameters, ensure product stability, and predict performance in its final application. This guide provides a comprehensive overview of the key thermal characteristics of NPGDA, detailed experimental protocols for their measurement, and a logical workflow for thermal analysis.

Quantitative Thermal Properties

The thermal properties of NPGDA monomer are summarized in the table below. These values are critical for determining the material's behavior under different temperature conditions.

| Property | Value | Units | Notes |

| Glass Transition Temperature (Tg) | 107 | °C | The polymer formed from this monomer has a high glass transition temperature.[4][5][6] |

| Melting Point (Tm) | 6 | °C | [7][8][9][10] |

| Boiling Point | 96 | °C | at 0.8 mmHg (0.107 kPa).[7][8] |

| Flash Point | 113 - 115 | °C | Closed cup method.[1][3][10] |

| Decomposition Temperature (Td) | Not specified | °C | When heated to decomposition, it emits acrid smoke and irritating fumes.[9] Thermal stability is typically assessed via Thermogravimetric Analysis (TGA). |

| Density | 1.031 | g/mL | at 25 °C.[1][7][8] |

| Viscosity | 4 - 12 | cP | at 25 °C.[4][5][6][7] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of NPGDA monomer is primarily accomplished through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time in a controlled atmosphere.[11] It is used to determine the temperatures and heat flows associated with material transitions, providing both qualitative and quantitative information on physical and chemical changes.[11]

Objective: To determine the Glass Transition Temperature (Tg) and Melting Point (Tm) of NPGDA.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the liquid NPGDA monomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Initial Cooling: The sample is cooled to a low temperature (e.g., -50 °C) to ensure it is in a solid, glassy state.

-

Heating Ramp: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected transitions (e.g., 150 °C). The heat flow is recorded during this ramp.

-

Cooling Ramp: The sample is cooled back to the starting temperature.

-

Second Heating Ramp: A second heating ramp is performed under the same conditions as the first. This is crucial for observing the glass transition, as it removes any prior thermal history of the sample.

-

-

Data Analysis:

-

Melting Point (Tm): Identified as the peak temperature of the endothermic event on the first heating curve.

-

Glass Transition Temperature (Tg): Identified as a step-like change in the baseline of the heat flow curve during the second heating scan.[12] It is typically reported as the midpoint of this transition.

-

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as it is heated under a controlled atmosphere.[13][14][15] It is primarily used to evaluate the thermal stability and composition of materials by monitoring mass loss associated with decomposition, oxidation, or the loss of volatiles like moisture.[15]

Objective: To determine the thermal stability and decomposition profile of NPGDA.

Methodology:

-

Instrument: A thermogravimetric analyzer, which consists of a high-precision balance and a furnace.[14]

-

Sample Preparation: A small, accurately weighed sample of NPGDA monomer (typically 10-20 mg) is placed in a ceramic or platinum crucible.

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., Nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., Air) to study oxidative stability. A constant gas flow rate is maintained.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 or 20 °C/min). The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis:

-

The resulting TGA curve plots percent weight loss versus temperature.

-

Onset of Decomposition (Td): The temperature at which significant mass loss begins is determined. This indicates the start of thermal degradation.[13]

-

Compositional Analysis: Stepwise mass losses can indicate the decomposition of different components or multi-stage degradation processes.[15]

-

The derivative of the TGA curve (DTG) can also be plotted, showing the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Visualization of Thermal Analysis Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of NPGDA monomer, from sample preparation to the determination of key thermal properties.

Workflow for Thermal Analysis of NPGDA Monomer

References

- 1. ジアクリル酸ネオペンチルグリコール | Sigma-Aldrich [sigmaaldrich.com]

- 2. specialchem.com [specialchem.com]

- 3. 新戊二醇二丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. NPGDA - this compound for High Tg Coatings & Inks [sinocurechem.com]

- 6. longchangchemical.com [longchangchemical.com]

- 7. This compound | 2223-82-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C11H16O4 | CID 16680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. tainstruments.com [tainstruments.com]

- 12. specialchem.com [specialchem.com]

- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Solubility of Neopentyl Glycol Diacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Neopentyl Glycol Diacrylate (NPGDA) in various organic solvents. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize NPGDA in their applications.

This compound is a difunctional monomer known for its use as an active diluent in radiation-cured coatings, inks, adhesives, and photosensitive resin plates.[1][2] Its performance in these applications is significantly influenced by its solubility and miscibility with other components in a formulation.

Quantitative Data on the Solubility of this compound

The following table summarizes the expected solubility of this compound in various classes of organic solvents based on available information.

| Solvent Class | Representative Solvents | Expected Solubility | Reference(s) |

| Alcohols | Methanol, Ethanol | Soluble | [2][6] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | [7] |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | [7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | [2][7] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble | [7] |

| Water | - | Insoluble | [1][5] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent at a given temperature. This protocol is based on the widely used and reliable shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (NPGDA), high purity

-

Selected organic solvent, analytical grade

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Autosampler vials for GC/HPLC

Procedure:

-

Preparation of the Solvent System:

-

Ensure the selected organic solvent is of high purity to avoid interferences.

-

If a mixed solvent system is used, prepare it by accurately measuring the volume or mass of each component.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of glass vials. The exact amount will depend on the expected solubility but should be sufficient to ensure that a saturated solution is formed with some undissolved NPGDA remaining.

-

Accurately record the mass of NPGDA added to each vial.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of NPGDA in the solvent remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved NPGDA to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, labeled autosampler vial. This step is crucial to remove any undissolved micro-droplets of NPGDA.

-

-

Analysis:

-

Prepare a series of calibration standards of NPGDA in the same organic solvent.

-

Analyze the filtered samples and the calibration standards using a suitable analytical method such as GC-FID or HPLC-UV.

-

From the calibration curve, determine the concentration of NPGDA in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

- 1. unisunchem.com [unisunchem.com]

- 2. This compound CAS#: 2223-82-7 [m.chemicalbook.com]

- 3. jiuanchemical.com [jiuanchemical.com]

- 4. jiuanchemical.com [jiuanchemical.com]

- 5. This compound | C11H16O4 | CID 16680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2223-82-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. worldwin.co.kr [worldwin.co.kr]

An In-Depth Technical Guide to the Free Radical Polymerization Mechanism of Neopentyl Glycol Diacrylate (NPGDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Diacrylate (NPGDA) is a bifunctional monomer widely utilized in the formulation of fast-curing polymers for coatings, inks, adhesives, and biomedical materials.[1] Its dually functional acrylate (B77674) groups lend it a high degree of reactivity, enabling the rapid formation of cross-linked polymer networks upon initiation.[2] This guide provides a comprehensive overview of the free radical polymerization mechanism of NPGDA, with a focus on photopolymerization, detailing the core principles of initiation, propagation, and termination. Furthermore, it outlines experimental protocols for characterizing the polymerization kinetics and presents key quantitative data to inform formulation and process development.

Core Mechanism: Free Radical Polymerization

The polymerization of NPGDA proceeds via a free-radical chain-growth mechanism, a process characterized by three key stages: initiation, propagation, and termination. This can be triggered by thermal initiators or, more commonly in industrial applications, through photopolymerization upon exposure to ultraviolet (UV) light in the presence of a photoinitiator.[3]

Initiation

The process begins with the generation of free radicals from an initiator molecule. In photopolymerization, a photoinitiator absorbs photons of a specific wavelength, leading to its cleavage and the formation of reactive radical species. Common photoinitiators for acrylate polymerization include acetophenone (B1666503) and phosphine (B1218219) oxide derivatives. The generated radicals then react with an NPGDA monomer, transferring the radical to the monomer and initiating the polymer chain.[4]

Propagation

The newly formed monomer radical rapidly reacts with other NPGDA monomers. This chain reaction involves the successive addition of monomers to the growing polymer chain, leading to the formation of a three-dimensional cross-linked network due to the bifunctional nature of NPGDA.[3]

Termination

The polymerization process concludes when the growing polymer chains are deactivated. Termination can occur through several mechanisms, including the combination of two growing chains or disproportionation. In photopolymerization, the removal of the light source will also lead to the cessation of new radical formation and eventual termination of the polymerization.

Visualizing the Polymerization Pathway

The following diagram illustrates the key stages of the free radical polymerization of NPGDA.

References

Reactivity Ratios of Neopentyl Glycol Diacrylate with other Monomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol diacrylate (NPGDA) is a difunctional monomer widely utilized in the formulation of coatings, inks, and adhesives due to its ability to form highly cross-linked networks upon polymerization. Understanding its copolymerization behavior with other vinyl monomers is crucial for tailoring the properties of the resulting polymers for specific applications, including those in the biomedical and pharmaceutical fields. A key parameter governing this behavior is the set of reactivity ratios (r1 and r2), which quantify the relative preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.

This technical guide provides a comprehensive overview of the principles behind reactivity ratios, the experimental methodologies for their determination, and the specific challenges associated with difunctional monomers like NPGDA. While a thorough search of scientific literature and chemical databases did not yield specific reactivity ratio data for the copolymerization of this compound with common monomers, this guide will equip researchers with the foundational knowledge to approach this challenge.

The Concept of Reactivity Ratios

In a free-radical copolymerization involving two monomers, M1 and M2, there are four possible propagation reactions:

-

k11 : A growing chain ending in M1 adds another M1 monomer.

-

k12 : A growing chain ending in M1 adds an M2 monomer.

-

k22 : A growing chain ending in M2 adds another M2 monomer.

-

k21 : A growing chain ending in M2 adds an M1 monomer.

The reactivity ratios, r1 and r2, are defined as:

r1 = k11 / k12 r2 = k22 / k21

These ratios are critical in predicting the composition and microstructure of the resulting copolymer.[1][2]

-

If r1 > 1 , the growing chain ending in M1 prefers to add another M1.

-

If r1 < 1 , the growing chain ending in M1 prefers to add M2.

-

If r1 = 1 , the growing chain shows no preference.

-

The product r1r2 indicates the overall copolymerization behavior:

Data Presentation: Reactivity Ratios of a Structurally Similar Monomer

As previously stated, specific reactivity ratios for this compound could not be located in the reviewed literature. However, to provide a frame of reference, the following table summarizes the reactivity ratios for a similar difunctional methacrylate, Ethylene Glycol Dimethacrylate (EGDMA), with common vinyl monomers. This data can offer insights into the potential copolymerization behavior of diacrylates.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | Polymerization System | Reference |

| Ethylene Glycol Dimethacrylate (EGDMA) | Methyl Methacrylate (MMA) | 0.6993 | 1.8635 | Ambient | Photochemical | [4] |

| Ethylene Glycol Dimethacrylate (EGDMA) | Styrene | 0.45 | 0.65 | 60 | Bulk | [5] |

Experimental Protocols for Determining Reactivity Ratios

The determination of reactivity ratios is a meticulous process involving the synthesis of copolymers at low conversion, followed by the analysis of their composition.[6]

Materials and Purification

-

Monomers : this compound and the comonomer of interest (e.g., styrene, methyl methacrylate) should be of high purity. Inhibitors are typically removed by passing the monomers through a column of activated alumina (B75360) or by distillation under reduced pressure.

-

Initiator : A free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is commonly used. The initiator should be purified by recrystallization.

-

Solvent : If the polymerization is carried out in solution, the solvent must be inert and freshly distilled.

Copolymerization Procedure

A series of polymerizations are conducted with varying initial molar ratios of the two monomers. To ensure that the monomer feed composition remains relatively constant, the reactions are terminated at low conversions, typically below 10%.[6]

-

Preparation of Reaction Mixtures : In a series of reaction vessels (e.g., glass ampoules or a jacketed reactor), precisely measured amounts of the two monomers, the initiator, and the solvent (if any) are added.

-

Degassing : The reaction mixtures are thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.

-

Polymerization : The sealed reaction vessels are placed in a constant temperature bath to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve low conversion.

-

Termination and Isolation : The polymerization is quenched, often by rapid cooling and exposure to air. The resulting copolymer is then precipitated in a non-solvent to remove unreacted monomers and the initiator.

-

Purification and Drying : The precipitated polymer is repeatedly washed and then dried to a constant weight under vacuum.

Copolymer Composition Analysis

The composition of the purified copolymer is determined using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is a powerful and common method. The relative composition is determined by integrating the signals corresponding to specific protons unique to each monomer unit in the copolymer chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition. A calibration curve is often required.

-

Elemental Analysis : If one of the monomers contains a unique element (e.g., nitrogen, chlorine), elemental analysis can provide the copolymer composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : If one monomer has a distinct chromophore, UV-Vis spectroscopy can be employed.

Calculation of Reactivity Ratios

Once the initial monomer feed ratios and the resulting copolymer compositions are known for a series of experiments, several methods can be used to calculate the reactivity ratios:

-

Fineman-Ross Method : A linearization method that plots a function of the feed and copolymer compositions, where the slope and intercept yield the reactivity ratios.

-

Kelen-Tüdős Method : Another graphical linearization method that is considered to be more reliable than the Fineman-Ross method, especially for a wider range of monomer conversions.

-

Non-linear Least Squares (NLLS) Method : A computational method that directly fits the copolymer composition equation (Mayo-Lewis equation) to the experimental data. This is generally considered the most accurate method.[7]

Challenges with Difunctional Monomers like NPGDA

Determining the reactivity ratios for difunctional monomers such as NPGDA presents several challenges not encountered with monofunctional monomers:

-

Cross-linking and Gelation : The presence of two polymerizable groups leads to the formation of cross-linked networks, even at low conversions. This can lead to insolubility, making the isolation and characterization of the copolymer difficult.

-

Cyclization : Intramolecular cyclization can occur, where the second double bond of a monomer unit reacts with the growing radical of the same chain. This consumes a double bond without contributing to cross-linking and can affect the apparent reactivity.

-

Pendant Double Bonds : After one of the acrylate (B77674) groups has reacted, the other remains as a pendant double bond. The reactivity of this pendant group may differ from that of the monomeric acrylate group, which is a deviation from the assumptions of the terminal model used to derive the Mayo-Lewis equation.

Due to these complexities, the classical Mayo-Lewis equation may not perfectly describe the copolymerization of difunctional monomers. More advanced models that account for these phenomena may be necessary for an accurate determination of their copolymerization behavior.

Mandatory Visualizations

Caption: Experimental workflow for determining monomer reactivity ratios.

Caption: Free-radical copolymerization propagation pathways.

Conclusion

The reactivity ratios of this compound with other monomers are fundamental parameters for designing and controlling copolymerization processes to achieve desired material properties. However, a comprehensive search of the available scientific literature did not yield specific, quantitative reactivity ratio data for NPGDA. This data gap is likely due to the complexities associated with the copolymerization of difunctional monomers, including early gelation and the potential for cyclization, which complicate experimental determination and modeling.

Researchers and professionals in drug development and materials science are encouraged to undertake the experimental determination of these values for their specific systems of interest, following the methodologies outlined in this guide. While the data for EGDMA provides a useful reference, the unique steric and electronic properties of NPGDA necessitate its own empirical investigation. The generation of such data would be a valuable contribution to the field of polymer science and would enable more precise design of NPGDA-based copolymers for advanced applications.

References

An In-depth Technical Guide to the Environmental Impact and Biodegradability of NPGDA Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate, biodegradability, and ecotoxicological impact of Neopentyl Glycol Diacrylate (NPGDA) based polymers. Given the widespread use of these polymers in coatings, adhesives, and biomedical applications, a thorough assessment of their environmental footprint is crucial. This document synthesizes available data on their degradation, outlines standard testing protocols, and explores the toxicological pathways of related acrylate (B77674) compounds.

Environmental Fate of NPGDA Polymers

NPGDA polymers are cross-linked materials valued for their thermal stability and durability. Their environmental fate is primarily governed by their resistance to degradation and the potential toxicity of the monomer and any degradation byproducts. While specific data on the complete biodegradation of cross-linked NPGDA polymers is limited, information on related polyacrylate materials and the NPGDA monomer provides insight into their likely environmental behavior.

Propoxylated this compound (PNPGDA) is described as "inherently biodegradable," suggesting that it can be broken down by microorganisms, though not necessarily rapidly or completely.[1] However, other data indicates that polyacrylate main chains degrade very slowly in soil, at rates of only 0.12-0.24% over six months.[2] One study on a cross-linked copolymer of acrylamide (B121943) and potassium acrylate showed a 31.70% reduction in dry mass after eight months in soil.[3][4] This suggests that while biodegradation of the polymer backbone is possible, it is a slow process. The precursor, neopentyl glycol, is not readily biodegradable.[5]

Biodegradability of Acrylate Polymers

The biodegradation of polymers is a complex process influenced by factors such as molecular weight, crystallinity, and the presence of functional groups susceptible to microbial attack.[6] For acrylate polymers, the primary mechanism of initial degradation is often hydrolysis of the ester linkages, which can be followed by microbial utilization of the resulting smaller molecules.[7]

Data on the Biodegradability of Related Acrylate Polymers

Due to a lack of specific quantitative data for NPGDA polymers, the following table summarizes findings for other acrylate polymers to provide context. It is important to note that these values may not be directly representative of NPGDA polymers.

| Polymer/Monomer | Test Condition | Duration | Biodegradation Percentage | Source(s) |

| Acrylic Acid | OECD 301D (Aquatic) | 28 days | 81% | [8] |

| Methyl Acrylate | OECD 301D (Aquatic) | 28 days | 57-60% | [8] |

| Ethyl Acrylate | OECD 301D (Aquatic) | 28 days | 57-60% | [8] |

| Butyl Acrylate | OECD 301D (Aquatic) | 28 days | 57-60% | [8] |

| Polyacrylate (main chain) | Soil Incubation | 6 months | 0.12-0.24% (Mineralization) | [2] |

| Acrylamide/Potassium Acrylate Copolymer | Soil Incubation | 8 months | 31.70% (Mass loss) | [3][4] |

Ecotoxicological Profile

The environmental impact of NPGDA polymers is also related to the toxicity of the monomer and its degradation products. Acrylates are known to be toxic to aquatic life.[8]

Aquatic Toxicity of Propoxylated this compound (CAS: 84170-74-1)

| Species | Test Duration | Endpoint | Concentration (mg/L) | Source(s) |

| Danio rerio (Zebra fish) | 96 hours | LC50 | 1.81 | [9] |

| Daphnia magna (Water flea) | 48 hours | EC50 | 37 | [9] |

| Pseudokirchneriella subcapitata (Green algae) | 72 hours | ErC50 | 11 | [9] |

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a substance that causes a specified effect in 50% of the test organisms. ErC50: The concentration that causes a 50% reduction in growth rate.

Experimental Protocols

Standardized methods are crucial for assessing the biodegradability and ecotoxicity of polymers. The following sections detail the methodologies for key experiments.

Aerobic Biodegradation in Soil (ASTM D5988)

This method determines the rate and degree of aerobic biodegradation of plastic materials when exposed to a soil environment.[10][11][12][13]

-

Principle: The test material is mixed with soil, and the amount of carbon dioxide produced by microbial respiration is measured over time. The percentage of biodegradation is calculated by comparing the cumulative CO2 produced with the theoretical maximum amount of CO2 that can be produced from the carbon in the test material.[10]

-

Apparatus:

-

Biometer flasks or similar respirometer vessels.

-

CO2-free air supply system.

-

CO2 trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide).

-

Titration equipment or a Total Organic Carbon (TOC) analyzer.

-

-

Procedure:

-

Soil Preparation: A mixture of natural, fertile soils from at least three different locations is prepared. The soil is sieved (typically <2 mm) and its moisture content and pH are adjusted.[10]

-

Test Setup: A known amount of the test polymer (based on its carbon content) is mixed with a specified quantity of the prepared soil in the respirometer vessels.[10]

-

Controls: Blank controls (soil only) and positive controls (a readily biodegradable polymer like cellulose) are run in parallel.[10]

-

Incubation: The vessels are incubated at a constant temperature (20-28°C) in the dark for up to six months. A continuous stream of CO2-free air is passed through the soil.[10]

-

Measurement: The CO2 evolved is trapped in an alkaline solution. The amount of CO2 is quantified periodically by titrating the remaining alkali or by analyzing the inorganic carbon in the solution.[10]

-

Calculation: The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the test sample to the theoretical amount of CO2 that can be produced by the sample.

-

Ready Biodegradability in an Aquatic Medium (OECD 301B - CO2 Evolution Test)

This test assesses the ready biodegradability of chemical substances in an aerobic aqueous medium.[14][15]

-

Principle: The test substance is exposed to an inoculum from activated sludge in a mineral medium. The CO2 evolved from the biodegradation of the substance is measured and compared to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test.[16]

-

Apparatus:

-

Incubation bottles.

-

CO2-free air supply.

-

CO2 absorption bottles containing a trapping solution (e.g., Ba(OH)2 or NaOH).

-

Titration apparatus or an inorganic carbon analyzer.

-

-

Procedure:

-

Inoculum: The inoculum is typically derived from the effluent of a wastewater treatment plant.[15]

-

Test Medium: A mineral medium containing the test substance at a known concentration (e.g., 10-20 mg of Total Organic Carbon per liter) is prepared and inoculated.[15]

-

Controls: Blank controls (inoculum only) and reference controls (a readily biodegradable substance like sodium benzoate) are run in parallel.

-

Incubation: The test vessels are incubated at a controlled temperature (around 22°C) in the dark for 28 days, with continuous aeration with CO2-free air.[15]

-

Measurement: The CO2 produced is trapped in the absorption bottles and quantified by titration or by measuring the inorganic carbon.[15]

-

Calculation: The percentage of biodegradation is calculated based on the cumulative CO2 produced relative to the theoretical maximum.

-

Analysis of Degradation Products

Identifying the byproducts of polymer degradation is essential for a complete environmental risk assessment. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose.[10][17]

-

Principle: The polymer sample is heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.

-

Procedure:

-

A small amount of the degraded polymer sample is placed in the pyrolyzer.

-

The sample is rapidly heated to a specific temperature (e.g., 750°C) to induce thermal decomposition.[17]

-

The volatile pyrolysis products are swept into the GC column by a carrier gas.

-

The compounds are separated based on their boiling points and interaction with the stationary phase of the column.

-

The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound.

-

The mass spectra are compared to a library of known spectra to identify the degradation products.

-

Visualization of Pathways and Workflows

Generalized Experimental Workflow for Environmental Impact Assessment

The following diagram illustrates a typical workflow for assessing the environmental impact of a polymer.

Caption: Generalized workflow for assessing the environmental impact of polymers.

Nrf2/Keap1 Signaling Pathway for Oxidative Stress Response

Acrylates are electrophilic compounds that can induce oxidative stress in cells. A key signaling pathway involved in the cellular defense against such stress is the Nrf2/Keap1 pathway.[18][19] The following diagram illustrates this pathway.

Caption: The Keap1-Nrf2 signaling pathway activated by electrophilic stress.

Conclusion

The available evidence suggests that while NPGDA-based polymers may undergo slow biodegradation, their persistence in the environment is a concern. The monomer and its propoxylated forms exhibit toxicity to aquatic organisms. A comprehensive environmental risk assessment requires more specific data on the long-term degradation rates of NPGDA polymers in various environmental compartments and a thorough identification of their degradation byproducts. Standardized testing protocols, as outlined in this guide, are essential for generating the data needed to fully characterize the environmental impact of these materials and to guide the development of more sustainable alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Biodegradability of a polyacrylate superabsorbent in agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. A Daphnia magna first-brood chronic test: An alternative to the conventional 21-Day chronic bioassay? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkema.com [arkema.com]

- 10. gcms.cz [gcms.cz]

- 11. ASTM D5988: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]

- 12. infinitalab.com [infinitalab.com]

- 13. matestlabs.com [matestlabs.com]

- 14. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. contractlaboratory.com [contractlaboratory.com]

- 17. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Study of Photopolymerization Kinetics of Neopentyl Glycol Diacrylate (NPGDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol diacrylate (NPGDA) is a difunctional monomer widely utilized in the formulation of photopolymers for various applications, including coatings, adhesives, inks, and in the biomedical field for the fabrication of medical devices and drug delivery systems.[1][2][3][4] Its popularity stems from its ability to form highly crosslinked networks upon exposure to ultraviolet (UV) light, resulting in materials with excellent thermal stability, chemical resistance, and mechanical properties.[4] The kinetics of the photopolymerization process, which describes the rate and extent of monomer to polymer conversion, are critical parameters that dictate the final properties of the cured material.[5]